molecular formula C11H10ClNOS B12044371 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole

4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole

Cat. No.: B12044371
M. Wt: 239.72 g/mol
InChI Key: UPOOWEDIVAZITF-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a thiazole ring with a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-methoxybenzaldehyde and thioamide.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The starting materials are mixed and heated under reflux conditions, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiazolidine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted thiazoles.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole can be compared with other similar compounds, such as:

    4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole: Similar structure but with a fluoro group instead of a chloro group, leading to different chemical and biological properties.

    4-(2-Methoxyphenyl)-2-methylthiazole: Lacks the chloro substitution, resulting in different reactivity and applications.

    4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: Contains a bromo group, which may enhance certain biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H10ClNOS/c1-7-13-10(6-15-7)9-5-8(12)3-4-11(9)14-2/h3-6H,1-2H3

InChI Key

UPOOWEDIVAZITF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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